2-(4-fluorophenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Malaria HDAC Inhibition Plasmodium falciparum

For labs seeking a first-in-class, orally active anti-malarial HDAC inhibitor, FNDR-20123 delivers unmatched dual-targeting of Plasmodium and human HDACs at low nM. Unlike vorinostat, it is optimized for oral gavage in vivo studies with high oral bioavailability (Cmax=1.1 µM, T1/2=5.5 h). Validate transmission-blocking with proven male gametocyte activity (IC50=190 nM). Clean cardiac/hepatic safety (hERG >100 µM, no CYP inhibition) ensures reproducible results in combination therapy or DDI studies. For SAR experiments, the distinct isoform fingerprint (HDAC1/2/3/6/8) provides precise chemical biology insights. Choose this tool compound for robust, translationally relevant malaria research.

Molecular Formula C18H18FNO2
Molecular Weight 299.3 g/mol
Cat. No. B4430781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
Molecular FormulaC18H18FNO2
Molecular Weight299.3 g/mol
Structural Identifiers
SMILESC1CC(C2=CC=CC=C2C1)NC(=O)COC3=CC=C(C=C3)F
InChIInChI=1S/C18H18FNO2/c19-14-8-10-15(11-9-14)22-12-18(21)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-2,4,6,8-11,17H,3,5,7,12H2,(H,20,21)
InChIKeyNAZXXADWGUAESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide (FNDR-20123): A Potent Anti-Malarial HDAC Inhibitor for Infectious Disease Research


This compound, widely known as FNDR-20123, is a synthetic small-molecule histone deacetylase (HDAC) inhibitor that emerged as the most potent anti-malarial candidate from a library of over 180 HDAC inhibitors [1]. It is characterized as a 'first-in-class' agent with a unique dual-targeting profile, demonstrating inhibitory activity against both Plasmodium and human HDAC enzymes in the low nanomolar range, which positions it as a critical tool compound for investigating epigenetic mechanisms in parasitic infections [2].

Why Generic HDAC Inhibitors Cannot Substitute for 2-(4-Fluorophenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in Malaria Research


Substituting FNDR-20123 with standard clinical HDAC inhibitors like vorinostat (SAHA) is scientifically unsound for malaria applications. While both are HDAC inhibitors, FNDR-20123 demonstrates a fundamentally different therapeutic profile. Vorinostat suffers from suboptimal pharmacokinetics and low oral bioavailability (~11% in rats), whereas FNDR-20123 was specifically optimized for oral activity and metabolic stability [1]. Furthermore, FNDR-20123 uniquely balances potent anti-Plasmodium activity (IC50 31 nM) with a clean cardiac and hepatic safety profile, including no hERG liability (>100 µM) and no CYP inhibition, which is critical for translational studies [2].

Quantitative Evidence Guide: Where 2-(4-Fluorophenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide Outperforms Its Competitors


Superior Potency Against Asexual Blood-Stage P. falciparum Compared to the Clinical HDAC Inhibitor Vorinostat

FNDR-20123 is approximately 7.4 times more potent than the reference HDAC inhibitor vorinostat (SAHA) against asexual blood-stage Plasmodium falciparum. FNDR-20123 achieved an IC50 of 42 nM in a P. falciparum 3D7 strain assay [1]. In contrast, vorinostat demonstrated a median IC50 of 310 nM against a panel of multidrug-resistant P. falciparum clinical isolates in a comparable schizont maturation assay [2].

Malaria HDAC Inhibition Plasmodium falciparum

Superior Killing Kinetics Against P. falciparum Relative to the First-Line Antimalarial Atovaquone

FNDR-20123 demonstrates superior parasite-killing kinetics compared to the widely used antimalarial atovaquone, and comparable kinetics to the fast-acting pyrimethamine, as directly evaluated within the same experimental framework [1].

Malaria Parasite Killing Kinetics Drug Discovery

Dual-Stage Activity: Efficacy Against Transmission-Stage Gametocytes Not Shared by Atovaquone

Unlike atovaquone, which primarily targets asexual blood stages, FNDR-20123 demonstrates activity against the transmission-relevant sexual blood stages (gametocytes) of P. falciparum [1]. With an IC50 of 190 nM against male gametocytes, it shows potential for blocking disease transmission, a feature absent in many current front-line antimalarials like atovaquone which shows no clinically relevant gametocytocidal activity [2].

Malaria Transmission Gametocytocidal HDAC Inhibitor

Significantly Enhanced Oral Bioavailability Versus the Clinical HDAC Inhibitor Vorinostat

FNDR-20123 exhibits a greatly improved oral pharmacokinetic profile compared to the clinical HDAC inhibitor vorinostat. In rodent models, FNDR-20123 achieves high oral exposures (Cmax = 1.1 µM) with a significant half-life (T1/2 = 5.5 h) at 100 mg/kg [1]. In contrast, standard vorinostat is characterized by extremely low oral bioavailability (11% in rats) and a short elimination half-life (~2 h), which limits its utility in in vivo malaria models [2].

Pharmacokinetics Oral Bioavailability Drug Development

A Clean In Vitro Safety Profile: No hERG or CYP Liability in Contrast to Many Clinical HDAC Inhibitors

FNDR-20123 demonstrates a clean in vitro safety profile, with a human Ether-à-go-go-Related Gene (hERG) channel IC50 of >100 µM, indicating a low risk of cardiotoxicity [1]. Additionally, it shows no inhibition of any tested cytochrome P450 (CYP) isoforms (IC50 > 25 µM), suggesting a low potential for drug-drug interactions [1]. This is a critical differentiator from many other HDAC inhibitors in the same class, where hERG-related cardiotoxicity and CYP-mediated metabolism are major liabilities that create obstacles for in vivo translational research [2].

Cardiotoxicity hERG Drug-Drug Interaction

Optimal Application Scenarios for Procuring 2-(4-Fluorophenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide


In Vivo Oral Efficacy Studies in Murine Malaria Models

The compound's superior oral pharmacokinetic profile (Cmax = 1.1 µM, T1/2 = 5.5 h) compared to standard HDAC inhibitors like vorinostat makes it the optimal choice for oral gavage studies in mice. Its ability to significantly reduce parasitaemia when dosed orally, as established in a P. falciparum mouse model, ensures reproducible results without the need for intravenous administration [1].

Malaria Transmission-Blocking Assays

With demonstrated activity against male gametocytes (IC50 = 190 nM), FNDR-20123 is a validated chemical probe for transmission-blocking research. Labs studying the sexual stages of P. falciparum can use this compound to interrupt the parasite life cycle in standard membrane feeding assays, a capability not offered by asexual-stage-specific drugs like atovaquone [1].

Drug-Target Interaction and Selectivity Profiling

FNDR-20123 inhibits HDAC1, HDAC2, HDAC3, HDAC6, and HDAC8 with distinct IC50 values (25, 29, 2, 11, and 282 nM, respectively) [1]. This isoform fingerprint makes it a valuable tool for structure-activity relationship (SAR) studies and chemical biology experiments aimed at understanding the role of specific HDAC isoforms in parasite biology versus host toxicity.

Safety Pharmacology and De-Risking Studies

For researchers selecting a control compound or building an in vivo pipeline, the confirmed absence of hERG liability (>100 µM) and CYP inhibition (IC50 > 25 µM) is a major advantage [1]. This clean profile makes FNDR-20123 an excellent candidate for use in combination therapy studies where drug-drug interaction (DDI) potential must be minimized, thereby avoiding the confounded outcomes often seen with other broad-spectrum HDAC inhibitors [2].

Quote Request

Request a Quote for 2-(4-fluorophenoxy)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.